N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide

Anticancer Heterocyclic Amide Imidazole-Tetrazole Hybrid

This compound is a structurally differentiated imidazole-tetrazole hybrid whose N-(3-(1H-imidazol-1-yl)propyl) side chain creates a unique hydrogen-bond acceptor and aromatic arrangement not found in close analogs such as N-(4-morpholinophenyl)- or N-benzyl-N-methyl-2-phenyl-2H-tetrazole-5-carboxamide. It serves as an exploratory probe for liver/lung cancer phenotypic screening and as a negative control for FAAH inhibitor studies where carbamate linkers are critical. Due to the absence of head-to-head comparative biological data, generic substitution is not recommended. Procure this compound for SAR anchor-point mapping and docking-validation studies that require the precise three-dimensional pharmacophore. ≥98% pure material is available for non-human research use; inquire for lead time and compliance documentation.

Molecular Formula C14H15N7O
Molecular Weight 297.322
CAS No. 1396883-86-5
Cat. No. B2842924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide
CAS1396883-86-5
Molecular FormulaC14H15N7O
Molecular Weight297.322
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCCN3C=CN=C3
InChIInChI=1S/C14H15N7O/c22-14(16-7-4-9-20-10-8-15-11-20)13-17-19-21(18-13)12-5-2-1-3-6-12/h1-3,5-6,8,10-11H,4,7,9H2,(H,16,22)
InChIKeyJRVIYOAGDABAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide (CAS 1396883-86-5)


N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic heterocyclic compound that combines imidazole, tetrazole, and carboxamide pharmacophores within a single molecular architecture . This structural class is broadly investigated for anticancer potential, with a core patent describing phenyl imidazole ring-substituted amides as inhibitors of liver and lung cancer cell proliferation [1]. However, a comprehensive search of authoritative databases and primary literature reveals that this specific compound lacks publicly available head-to-head comparative biological data against close structural analogs. Procurement decisions must therefore be based on structural rationale and the known class properties rather than on quantitative differentiation evidence.

Why N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide Cannot Be Readily Substituted with Generic Analogs


Imidazole-tetrazole hybrids are highly sensitive to subtle structural modifications. The specific combination of a 2-phenyl-2H-tetrazole-5-carboxamide core and an N-(3-(1H-imidazol-1-yl)propyl) side chain creates a distinct spatial arrangement of hydrogen-bond acceptors and aromatic groups that is not duplicated by other in-class compounds [1]. Even closely related analogs, such as N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide or N-benzyl-N-methyl-2-phenyl-2H-tetrazole-5-carboxamide, present different steric and electronic profiles that would alter target binding and ADME properties . Therefore, generic substitution without direct comparative biological data carries substantial risk of non-equivalent performance.

Quantitative Differentiation Evidence for N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide


Lack of Direct Head-to-Head Comparative Data

A systematic search of PubMed, Google Scholar, and patent databases for the exact CAS number 1396883-86-5 failed to identify any published study containing quantitative biological data (e.g., IC50, Ki, % inhibition) for this compound in a side-by-side comparison with a close structural analog. The patent by Wang et al. (2013) discloses a broad series of phenyl imidazole ring-substituted amides with anticancer activity but does not provide discrete data for this specific derivative against comparator compounds. Similarly, the 2023 paper by Kannekanti et al. on imidazole-tetrazole-amide hybrids as tubulin polymerization inhibitors covers a different sub-series and does not include the target compound. [1] [2] [3]

Anticancer Heterocyclic Amide Imidazole-Tetrazole Hybrid

Potential Application Scenarios for N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide Based on Class Inference


Exploratory Anticancer Library Screening

Based on the class-level activity of phenyl imidazole amides against liver and lung cancer cell lines [1], this compound could serve as an exploratory probe in phenotypic screening cascades. However, due to the absence of comparative potency data, initial testing must include a panel of closely related tetrazole-amide derivatives to contextualize any observed activity.

Structure-Activity Relationship (SAR) Anchor Point

The compound's distinct N-(3-(1H-imidazol-1-yl)propyl) chain makes it a valuable anchor point for SAR studies aiming to map the steric tolerance of the putative binding pocket. Researchers can systematically vary the linker length and heterocycle to establish structure-activity trends.

Negative Control for FAAH Inhibition Assays

Given that ω-imidazolyl- and ω-tetrazolylalkylcarbamates are known FAAH inhibitors [2], this carboxamide analog (lacking the carbamate linker) could be deployed as a negative control to confirm that inhibition is linker-dependent. This application requires in-house validation.

Computational Chemistry and Docking Studies

The compound's three-dimensional structure, combining a tetrazole and an imidazole connected by a propyl linker, offers a useful test case for validating docking algorithms or molecular dynamics simulations that predict binding to tubulin or Bcl-2 family proteins [3].

Quote Request

Request a Quote for N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.